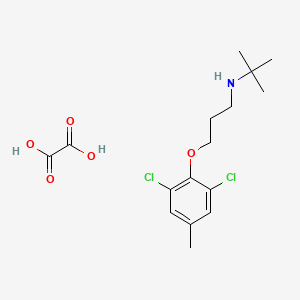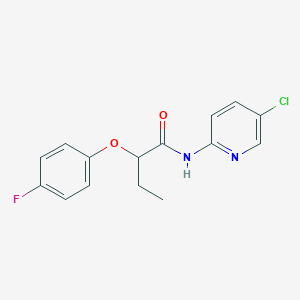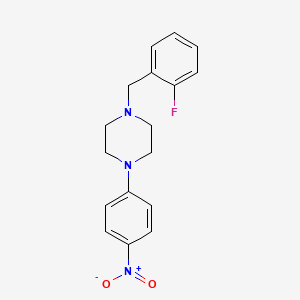
N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound A' and has a molecular weight of 420.3 g/mol.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be upregulated in cancer cells, leading to increased cell proliferation and survival. Compound A inhibits this pathway, leading to decreased cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest in cancer cells, leading to decreased cell proliferation. It also inhibits the migration and invasion of cancer cells. In addition, Compound A has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate in lab experiments is its potency and specificity. It has been shown to have potent anti-cancer properties and can selectively target cancer cells without affecting normal cells. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate. One area of research is the development of more potent analogs of Compound A with improved pharmacokinetic properties. Another area of research is the investigation of its potential applications in other diseases, such as inflammatory diseases and autoimmune disorders. Finally, there is a need for more studies on its toxicity and safety profile.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its potent anti-cancer properties and specificity make it a promising candidate for cancer treatment. However, more research is needed to fully understand its pharmacokinetics, toxicity, and potential applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate involves several steps. The first step is the reaction between tert-butylamine and 2,6-dichloro-4-methylphenol to yield N-(tert-butyl)-2,6-dichloro-4-methylphenol. This intermediate is then reacted with 3-chloropropylamine to produce N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of the compound.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that Compound A has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[3-(2,6-dichloro-4-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.C2H2O4/c1-10-8-11(15)13(12(16)9-10)18-7-5-6-17-14(2,3)4;3-1(4)2(5)6/h8-9,17H,5-7H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERUGOCMSQUVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCNC(C)(C)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5227106.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)
![3-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5227116.png)
![N'-[2-(4-bromobenzoyl)-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B5227117.png)
![5-{[(4-methylphenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5227133.png)

![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5227169.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)
